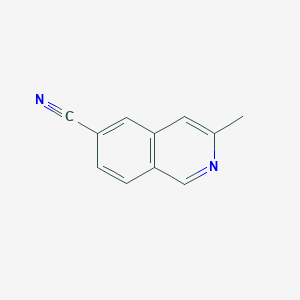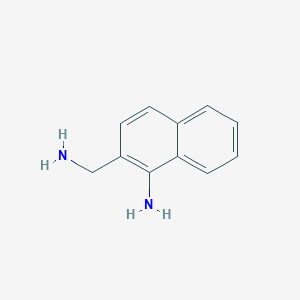
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one is an organic compound belonging to the naphthyridine family This compound is characterized by the presence of a hydrazinyl group attached to the naphthyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,7-naphthyridin-2(1H)-one.
Hydrazination: The hydrazinyl group is introduced through a reaction with hydrazine hydrate under controlled conditions. This step often requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazinyl group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthyridine derivatives.
科学的研究の応用
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Material Science: The compound is investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence cellular pathways related to apoptosis, cell proliferation, and signal transduction.
類似化合物との比較
Similar Compounds
- 4-Amino-1,7-naphthyridin-2(1H)-one
- 4-Hydroxy-1,7-naphthyridin-2(1H)-one
- 4-Methyl-1,7-naphthyridin-2(1H)-one
Uniqueness
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
特性
CAS番号 |
54920-81-9 |
|---|---|
分子式 |
C8H8N4O |
分子量 |
176.18 g/mol |
IUPAC名 |
4-hydrazinyl-1H-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C8H8N4O/c9-12-6-3-8(13)11-7-4-10-2-1-5(6)7/h1-4H,9H2,(H2,11,12,13) |
InChIキー |
IQKBFNZITMHVSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1C(=CC(=O)N2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)





![1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride](/img/structure/B11913528.png)






